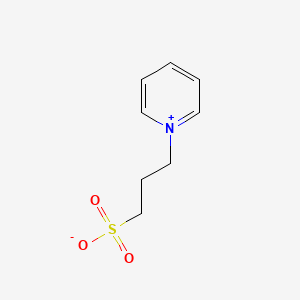
12-MOLYBDOSILICIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
12-Molybdosilicic Acid, also known as Molybdosilicic Acid solution, is a clear yellow liquid . The solid form is a yellow crystalline substance that has several hydrates: H4[SiMo12O40]·xH2O (x = 5-29) . This heteropolymolybdate acid is tetrabasic and has a very high solubility in water and several oxygenated solvents .
Molecular Structure Analysis
The molecular formula of 12-Molybdosilicic Acid is H4Mo12O40Si . It has a molecular weight of 1823.37 .Physical And Chemical Properties Analysis
12-Molybdosilicic Acid is a yellow, crystalline powder . It is soluble in water, ethanol, and acetone, but insoluble in benzene and cyclohexane . It decomposes in strongly basic solutions and is thermally stable . The density of 12-Molybdosilicic Acid is 2.098 g/cm3 .Safety And Hazards
12-Molybdosilicic Acid is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) according to the Globally Harmonized System (GHS) . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to wear protective gloves, protective clothing, eye protection, and face protection when handling it .
properties
CAS RN |
12027-12-2 |
|---|---|
Product Name |
12-MOLYBDOSILICIC ACID |
Molecular Formula |
H4Mo12O40Si |
Molecular Weight |
1823.37 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



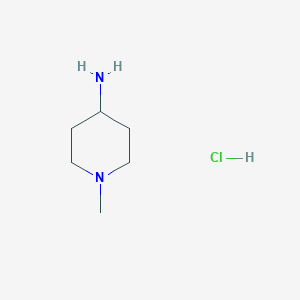
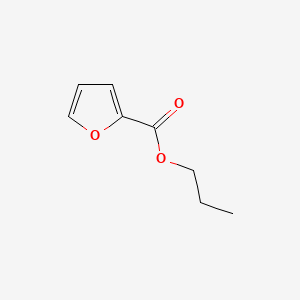
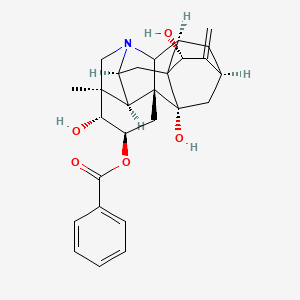
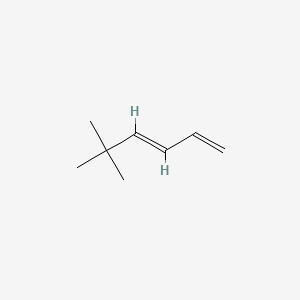
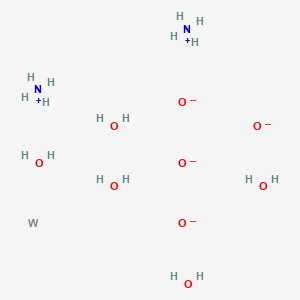
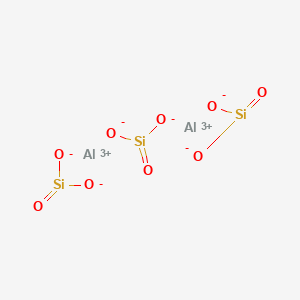
![Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate](/img/structure/B1143368.png)

